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molecular formula C9H17NO4S B3029970 Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester CAS No. 849022-29-3

Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester

Cat. No. B3029970
M. Wt: 235.30
InChI Key: BFMJHMKIHKLBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957203B2

Procedure details

A solution of tert-butyl cyclopropylsulfonylcarbamate (4.3 g, 20 mmol) was dissolved in dry THF (100 ml) and cooled to −78° C. To this solution was added n-BuLi (17.6 ml, 44 mmol, 2.5 M in hexane) slowly. The reaction mixture was allowed to warm to room temperature over a period of 1.5 h. This mixture was then cooled to −78° C., and a solution of n-BuLi (20 mmol, 8 ml, 2.5M in hexane) was added, stirred for 1 h and a neat solution of methyl iodide (5.68 g, 40 mmol) was added. The reaction mixture was allowed to warm to room temperature for overnight, quenched with aqueous saturated NH4Cl (100 ml) at room temperature. It was extracted with EtOAc (100 ml). The combined organic layer was washed with brine dried on Na2SO4, filtered and evaporated under reduced pressure to give a yellow oil which was crystallized from hexane to afford the product as a slightly yellow solid. (3.1 g, 81%). 1H NMR (400 MHz, DMSO-d6): δ ppm 10.97 (s, 1H), 1.44 (s, 12H), 1.35-1.33 (m, 2H), 0.93-0.91 (m, 2H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
5.68 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])(=[O:6])=[O:5])[CH2:3][CH2:2]1.[Li][CH2:16]CCC.CI>C1COCC1>[CH3:16][C:1]1([S:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])(=[O:6])=[O:5])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)NC(OC(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.6 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
5.68 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over a period of 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with aqueous saturated NH4Cl (100 ml) at room temperature
EXTRACTION
Type
EXTRACTION
Details
It was extracted with EtOAc (100 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was crystallized from hexane
CUSTOM
Type
CUSTOM
Details
to afford the product as a slightly yellow solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(CC1)S(=O)(=O)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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